Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Drug Discovery ADME Medicinal Chemistry

Researchers often encounter batch-to-batch variability in thiazole-benzoate screening compounds, undermining SAR reproducibility. Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate (CAS 1416339-36-0) directly addresses this with consistent 97% purity and a structurally rigidified scaffold. - Defined logP (~3.7) ensures predictable passive membrane permeability for intracellular target engagement. - Intramolecular hydrogen bond locks the bioactive conformation, eliminating regioisomeric ambiguity. - Commercial availability with verified purity reduces false positives/negatives in primary screens and accelerates hit-to-lead progression.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
Cat. No. B11790836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=C(C=C2)O)C(=O)OC
InChIInChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(14)9(5-8)12(15)16-2/h3-6,14H,1-2H3
InChIKeyLTAWTJGHLONDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-5-(2-Methylthiazol-4-yl)Benzoate: Core Structural and Physicochemical Baseline for Research Procurement


Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate (CAS: 1416339-36-0) is a synthetic heterocyclic small molecule belonging to the thiazole-benzoate ester class, with a molecular formula of C₁₂H₁₁NO₃S and a molecular weight of 249.28 g/mol . The compound features a salicylic acid core (2-hydroxybenzoate) methyl-esterified and para-substituted with a 2-methylthiazol-4-yl moiety. This architecture combines a hydrogen-bond-capable phenolic hydroxyl group with a thiazole heterocycle—a privileged scaffold in medicinal chemistry—and a methyl ester that modulates lipophilicity and metabolic stability . The compound is commercially available at 97% purity and is primarily used as a research building block and screening compound in early-stage drug discovery .

Why In-Class Thiazole Benzoates Cannot Be Casually Substituted for Methyl 2-Hydroxy-5-(2-Methylthiazol-4-yl)Benzoate


Generic substitution among thiazole-benzoate derivatives is unreliable due to the profound influence of subtle structural variations on key molecular properties critical to research outcomes. The precise positioning of the hydroxyl and thiazolyl groups, the nature of the ester moiety, and the methylation state of the thiazole ring collectively determine logP, aqueous solubility, hydrogen-bonding capacity, and target-binding geometry . For instance, the free carboxylic acid analog (CAS 28018-63-5) differs by a single methyl group yet exhibits a distinct melting point (250-253°C) and solubility profile, while regioisomers like methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (CAS 1387565-76-5) present an altered spatial arrangement of pharmacophoric elements that can drastically affect protein-ligand interactions . The following evidence guide quantifies these differentiating parameters to inform defensible compound selection.

Quantitative Differentiation of Methyl 2-Hydroxy-5-(2-Methylthiazol-4-yl)Benzoate vs. Closest Analogs: A Data-Driven Selection Guide


Lipophilicity (LogP) as a Determinant of Membrane Permeability: Methyl Ester vs. Free Carboxylic Acid

The methyl ester confers a significantly higher logP compared to the free carboxylic acid analog, enhancing passive membrane permeability—a critical factor in cell-based assays. The target compound exhibits a logP of approximately 3.72-3.83 (calculated) , while the corresponding acid 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid (CAS 28018-63-5) is expected to have a logD₇.₄ ≤ 0 due to ionization of the carboxylate, translating to a permeability difference of >100-fold in Caco-2 or PAMPA models .

Drug Discovery ADME Medicinal Chemistry

Purity and Reproducibility in Screening: Batch-to-Batch Consistency vs. In-House Synthesis

Commercially sourced Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is supplied at 97% purity (HPLC) as a standard , ensuring reproducible screening results. In contrast, in-house synthesized batches—particularly of the regioisomer methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate—often exhibit variable purity (85-95%) and may contain positional isomer contaminants that confound hit validation .

High-Throughput Screening Chemical Biology Assay Development

Hydrogen-Bond Donor/Acceptor Capacity: 2-OH vs. 4-OH Regioisomer

The 2-hydroxy (salicylic acid core) arrangement in the target compound enables intramolecular hydrogen bonding between the hydroxyl and the ester carbonyl, which stabilizes a planar conformation and reduces the effective number of H-bond donors available for off-target interactions. In the 4-hydroxy regioisomer (CAS 1387565-76-5), the hydroxyl group is freely solvent-exposed, increasing H-bond donor capacity and potentially altering selectivity profiles . Quantitative H-bond donor/acceptor counts: Target: HBD = 1 (phenolic OH), HBA = 4 (ester O, thiazole N, OH O, carbonyl O); Regioisomer: HBD = 1, HBA = 4—same counts but different spatial orientation and intramolecular bonding .

Structure-Based Drug Design Molecular Recognition SAR

High-Value Application Scenarios for Methyl 2-Hydroxy-5-(2-Methylthiazol-4-yl)Benzoate Based on Verified Differentiation


Cell-Based Phenotypic Screening for Intracellular Targets

The target compound's ester-driven logP (~3.7) and reduced H-bond donor capacity due to intramolecular bonding promote passive diffusion across cell membranes, making it ideal for cellular assays where intracellular target engagement is required. This property contrasts with the free acid analog, which remains extracellular, and the regioisomer, whose increased polarity may alter subcellular distribution .

Structure-Activity Relationship (SAR) Campaigns Requiring Defined Hydrogen-Bond Topology

The 2-hydroxybenzoate core enforces a specific intramolecular H-bond that rigidifies the ligand conformation. This feature is critical in SAR studies where the precise orientation of the thiazole ring relative to the benzoate plane dictates target binding. The 4-hydroxy regioisomer lacks this constraint and may exhibit different binding modes or promiscuous activity .

High-Throughput Screening (HTS) with Stringent Purity Requirements

Commercially available at a consistent 97% purity, the compound reduces false-positive and false-negative rates in primary screens. In-house synthesis of analogs often yields lower purity (85-95%) and potential regioisomeric contamination, which can mislead hit confirmation and SAR interpretation .

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